molecular formula C14H20N2S B1441270 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane CAS No. 710268-50-1

8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane

Cat. No. B1441270
M. Wt: 248.39 g/mol
InChI Key: YZPZCDOJDXFOCJ-UHFFFAOYSA-N
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Description

8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane is a compound with the CAS Number: 710268-50-1 and a molecular weight of 248.39 .


Synthesis Analysis

The compound was synthesized as part of a series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one . The synthesis involved a one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux using a Dean–Stark trap to remove water .


Molecular Structure Analysis

The linear formula of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane is C14H20N2S . The Inchi Code is 1S/C14H20N2S/c1-2-4-13(5-3-1)12-16-9-6-14(7-10-16)15-8-11-17-14/h1-5,15H,6-12H2 .


Physical And Chemical Properties Analysis

8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane is a solid substance with a melting point of 76 - 77 degrees Celsius .

Scientific Research Applications

Specific Scientific Field

This compound has been studied in the field of Pharmaceutical Chemistry for its potential use as an anti-ulcer agent .

Summary of the Application

A series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one, including 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane, were synthesized and their activity as new anti-ulcer agents was investigated in vivo . These compounds were found to possess anti-ulcer activity comparable with that of omeprazole .

Methods of Application or Experimental Procedures

The compounds were synthesized via one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux using a Dean–Stark trap to remove water . The product was a yellow oily liquid .

Results or Outcomes

The synthesized compounds exhibited anti-ulcer activity in vivo in an indomethacin stomach ulcer model . The 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane and its analogs were found to possess anti-ulcer activity comparable with that of omeprazole .

Safety And Hazards

The safety information available indicates that the compound has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Future Directions

The compound was investigated for its activity as a new anti-ulcer agent . It was found to possess anti-ulcer activity comparable with that of omeprazole . This suggests that it could be further explored for its potential in the treatment of ulcers.

properties

IUPAC Name

8-benzyl-1-thia-4,8-diazaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2S/c1-2-4-13(5-3-1)12-16-9-6-14(7-10-16)15-8-11-17-14/h1-5,15H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPZCDOJDXFOCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NCCS2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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